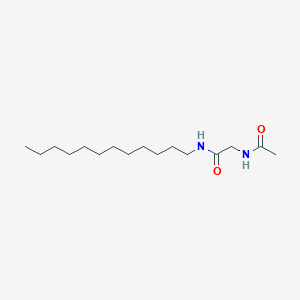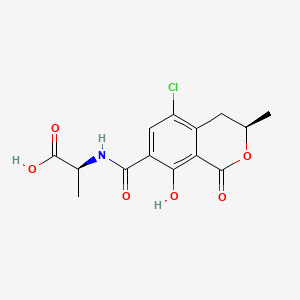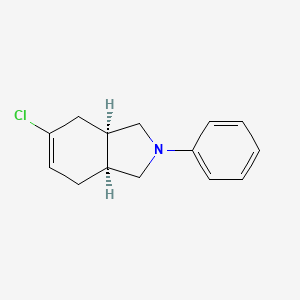
Imidodiphosphorous acid, methyl-, tetraphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidodiphosphorous acid, methyl-, tetraphenyl ester is a chemical compound with the molecular formula C25H23NO4P2 and a molecular weight of 463.4019 . This compound is known for its unique structure, which includes both ester and phosphorous elements, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of imidodiphosphorous acid, methyl-, tetraphenyl ester typically involves the reaction of tetraphenylphosphonium chloride with methylimidodiphosphoric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Imidodiphosphorous acid, methyl-, tetraphenyl ester undergoes various chemical reactions, including:
Reduction: The ester can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions, such as using Grignard reagents.
Common reagents used in these reactions include strong acids or bases for hydrolysis, lithium aluminum hydride for reduction, and Grignard reagents for substitution. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Wissenschaftliche Forschungsanwendungen
Imidodiphosphorous acid, methyl-, tetraphenyl ester has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of imidodiphosphorous acid, methyl-, tetraphenyl ester involves its ability to participate in nucleophilic acyl substitution reactions. The ester group can be targeted by nucleophiles, leading to the formation of new bonds and the release of the leaving group. This mechanism is crucial in its role as a reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to imidodiphosphorous acid, methyl-, tetraphenyl ester include other esters and phosphorous-containing compounds such as:
Methyl formate: A simple ester with a similar ester functional group.
Ethyl acetate: Another ester commonly used in organic synthesis.
Tetraphenylethene derivatives: Compounds with similar aromatic structures and applications in materials science.
This compound is unique due to its combination of ester and phosphorous elements, which provides distinct reactivity and applications compared to other esters and phosphorous compounds.
Eigenschaften
CAS-Nummer |
57857-78-0 |
|---|---|
Molekularformel |
C25H23NO4P2 |
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
N,N-bis(diphenoxyphosphanyl)methanamine |
InChI |
InChI=1S/C25H23NO4P2/c1-26(31(27-22-14-6-2-7-15-22)28-23-16-8-3-9-17-23)32(29-24-18-10-4-11-19-24)30-25-20-12-5-13-21-25/h2-21H,1H3 |
InChI-Schlüssel |
MRNUZEZCAIBNSD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(P(OC1=CC=CC=C1)OC2=CC=CC=C2)P(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)




![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)





![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)

-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
